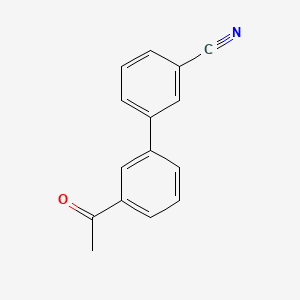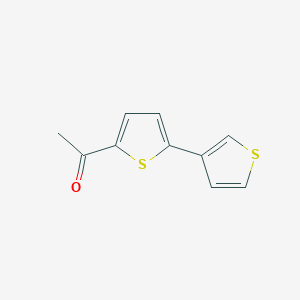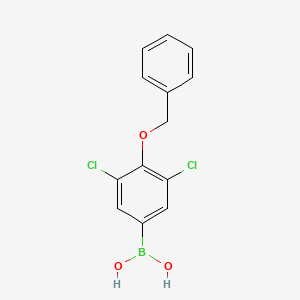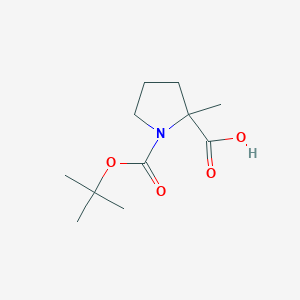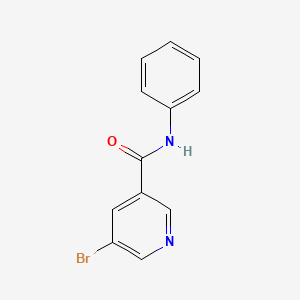
5-Bromo-N-phenylnicotinamide
概要
説明
5-Bromo-N-phenylnicotinamide is a chemical compound with the CAS Number: 313562-28-6 . It has a molecular weight of 277.12 and its linear formula is C12H9BrN2O .
Molecular Structure Analysis
The InChI code for 5-Bromo-N-phenylnicotinamide is 1S/C12H9BrN2O/c13-10-6-9 (7-14-8-10)12 (16)15-11-4-2-1-3-5-11/h1-8H, (H,15,16) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-N-phenylnicotinamide is a white solid. It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound has a molecular weight of 277.12 .科学的研究の応用
Application in Cancer Research
Scientific Field
Summary of Application
5-Bromo-N-phenylnicotinamide has been used in the synthesis of derivatives of indole phytoalexins, which were screened for antiproliferative/cytotoxic activity against seven human cancer cell lines .
Methods of Application
The compound was synthesized as part of a series of 5-bromosubstituted derivatives of indole phytoalexins. These novel compounds were then screened in vitro for their antiproliferative/cytotoxic activity against various human cancer cell lines using the MTT assay .
Results or Outcomes
Some of the analogues showed better or comparable activity to cisplatin, a common chemotherapy drug. At the same time, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
Application in Proteomics Research
Scientific Field
Summary of Application
5-Bromo-N-phenylnicotinamide is used as a biochemical for proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the source. However, typically, such compounds are used in various assays to study protein structure and function .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to understand the role of proteins in various biological processes and diseases .
Application in Early Discovery Research
Scientific Field
Summary of Application
Sigma-Aldrich provides 5-Bromo-N-phenylnicotinamide to early discovery researchers as part of a collection of rare and unique chemicals .
Methods of Application
The specific methods of application in early discovery research are not detailed in the source. However, typically, such compounds are used in various assays to discover new biological activities .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to identify new compounds with potential therapeutic applications .
Application in NAD+ Regulation
Scientific Field
Summary of Application
NMN, a compound related to 5-Bromo-N-phenylnicotinamide, is mainly converted into NAD+ in the human body to exert its physiological functions .
Methods of Application
The specific methods of application in NAD+ regulation are not detailed in the source. However, typically, such compounds are used in various assays to study cell metabolism and energy production .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to understand the role of NAD+ in various biological processes and diseases .
Safety And Hazards
特性
IUPAC Name |
5-bromo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNIPQERCZMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401452 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-phenylnicotinamide | |
CAS RN |
313562-28-6 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


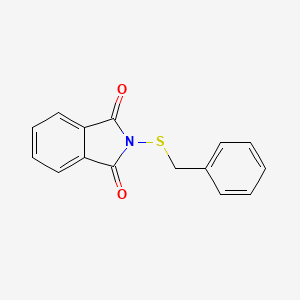

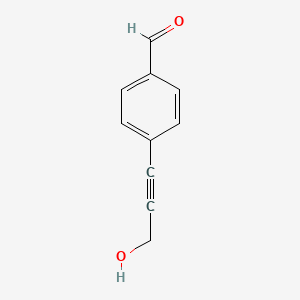


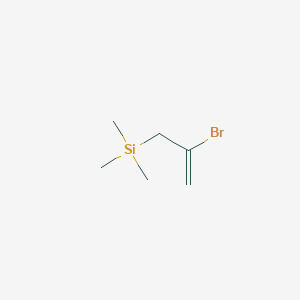

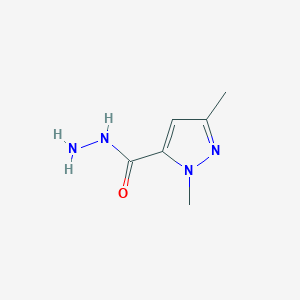
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
